molecular formula C26H35N9O8S2 B606587 Ceforanide lysine CAS No. 63767-79-3

Ceforanide lysine

Cat. No. B606587
CAS RN: 63767-79-3
M. Wt: 665.74
InChI Key: CCMQVCAVLNYLPS-BRQOISLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceforanide lysine is an Anti-Infective Agent.

Scientific Research Applications

  • Antiviral Applications : Poly(L-lysine citramide), a polyanion composed of citric acid and L-lysine, has shown potential in antiviral applications. It has been used to create conjugates with antiviral properties against HIV. These conjugates exhibit activity independent of peptide release and can inhibit virus-cell binding (Couffin-Hoarau et al., 2009).

  • Food Chemistry : Nε-(Carboxymethyl)-L-lysine and Nε-(Carboxyethyl)-L-lysine are products of the Maillard reaction, which impacts food quality. A method to quantify these compounds along with lysine in foods has been developed, aiding in better understanding the impact of thermal processing on food quality (Troise et al., 2015).

  • Plant Biology : Lysine's role in plant biology is significant. It is not only a building block for proteins but also a precursor for vital molecules like glutamate. Research has explored lysine's biosynthesis and catabolism in plants, contributing to the understanding of plant nutrition and genetics (Arruda et al., 2000).

  • Biotechnology : The industrial production of L-lysine is critical in food and animal feed sectors. Advances in fermentation technology and strain development for L-lysine production have been reviewed, revealing strategies for enhancing productivity and stability of lysine-producing strains (Félix et al., 2019).

  • Clinical Chemistry : Studies on the measurement of Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine in human plasma proteins have been conducted. These compounds are biomarkers of oxidative stress and their quantification is essential in clinical diagnostics (Teerlink et al., 2004).

  • Agricultural Applications : ε-Poly-l-lysine, characterized by peptide bonds between carboxyl and ε-amino groups of l-lysine, has antimicrobial activity. It is used in Japan as a food additive and its production, biodegradation, and application potential in food preservation have been extensively studied (Yoshida & Nagasawa, 2003).

  • Animal Nutrition : Research into amino acid supplementation in cervids, particularly focusing on lysine and methionine, has shown potential benefits in antler growth for fallow deer. This study contributes to the understanding of nutritional requirements in wildlife management (Ny et al., 2020).

properties

CAS RN

63767-79-3

Product Name

Ceforanide lysine

Molecular Formula

C26H35N9O8S2

Molecular Weight

665.74

IUPAC Name

L-lysine compound with (6R,7R)-7-(2-(2-(aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (1:1)

InChI

InChI=1S/C20H21N7O6S2.C6H14N2O2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30;7-4-2-1-3-5(8)6(9)10/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,18-;5-/m10/s1

InChI Key

CCMQVCAVLNYLPS-BRQOISLDSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.O=C(C(N12)=C(CSC3=NN=NN3CC(O)=O)CS[C@]2([H])[C@H](NC(CC4=CC=CC=C4CN)=O)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ceforanide lysine;  Ceforanide L-lysine salt;  BL-S 786 L-Lysine salt;  Ceforanide L-lysine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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